molecular formula C19H23ClN4O2 B2919461 5-Chloro-2-methoxy-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzamide CAS No. 1797285-32-5

5-Chloro-2-methoxy-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzamide

Cat. No. B2919461
M. Wt: 374.87
InChI Key: RFBQSVSIJZCMOU-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Neuropharmacological Applications

Research has explored the neuropharmacological applications of compounds structurally related to 5-Chloro-2-methoxy-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzamide, focusing on their potential interactions with various neurotransmitter systems. Studies have investigated the affinity of similar compounds for serotonin receptors, implicating them in potential treatments for neurological and psychiatric disorders, including anxiety and depression (Rabiner et al., 2002).

Diagnostic Imaging Applications

Another area of interest is the use of benzamide derivatives in diagnostic imaging, particularly in detecting specific types of cancer. Compounds with similar structures have been applied in scintigraphy for the visualization of primary breast tumors, leveraging their preferential binding to sigma receptors overexpressed in cancer cells (Caveliers et al., 2002).

Metabolic and Excretion Studies

Metabolism and excretion studies of compounds structurally akin to 5-Chloro-2-methoxy-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzamide provide insights into their biotransformation and elimination pathways in humans. For example, research on similar compounds has elucidated the metabolic processes involving oxidation, reduction, and conjugation, highlighting the importance of hepatic metabolism and renal and fecal excretion pathways in the clearance of these substances (Renzulli et al., 2011).

Psychoactive Effects and Interactions

The psychoactive effects and interactions of related compounds have also been explored, with studies examining their impact on serotonin receptors and their potential application in treating psychiatric disorders. Such research contributes to understanding the pharmacodynamics and therapeutic potentials of these compounds in modulating neurotransmitter systems (Shimizu et al., 2007).

Safety And Hazards

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Future Directions

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Please note that this is a general approach and the specific details would depend on the specific compound and the available research on it. For a comprehensive analysis, it’s recommended to consult a chemistry professional or refer to scientific literature.


properties

IUPAC Name

5-chloro-2-methoxy-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O2/c1-13-3-6-18(23-22-13)24-9-7-14(8-10-24)12-21-19(25)16-11-15(20)4-5-17(16)26-2/h3-6,11,14H,7-10,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBQSVSIJZCMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methoxy-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzamide

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